

Spectroscopic Scrutiny: A Comparative Guide to Pyranonigrin A and Its Stereoisomers

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Compound of Interest

Compound Name: *Pyranonigrin A*

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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spectroscopic properties of **Pyranonigrin A** and its stereoisomers, supported by experimental data and detailed methodologies. **Pyranonigrin A**, a natural product isolated from fungi such as *Aspergillus niger*, has garnered interest for its biological activities, including antioxidant and antimicrobial properties.

The structural elucidation of **Pyranonigrin A** has been a subject of revision, with the correct structure now established as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione[1][2]. This structure possesses a single chiral center at the C-7 position, giving rise to two possible enantiomers: (7R)-**Pyranonigrin A** and (7S)-**Pyranonigrin A**. The naturally occurring and characterized form is (7R)-**Pyranonigrin A**[1][2]. Spectroscopic techniques are paramount in distinguishing between such stereoisomers, as they exhibit identical physical properties except for their interaction with plane-polarized light.

Comparative Spectroscopic Data

The primary method for structural elucidation and comparison of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. The ^1H and ^{13}C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus and can provide definitive structural information. While experimental data for the (7S)-enantiomer is not readily available in the literature, the data for the natural (7R)-**Pyranonigrin A** serves as the benchmark for comparison.

Position	¹³ C Chemical Shift (δ) in DMSO-d ₆	¹ H Chemical Shift (δ) in DMSO-d ₆ (J in Hz)
2	161.4	-
3	100.2	-
3a	162.2	-
4	189.2	-
7	82.2	5.31 (d, J=9.0)
7a	110.1	-
8	171.2	-
1'	129.9	6.78 (dq, J=15.5, 6.5)
2'	124.5	6.05 (dd, J=15.5, 1.5)
3'	18.2	1.85 (dd, J=6.5, 1.5)
NH	-	11.5 (br s)
7-OH	-	6.25 (d, J=9.0)

Note: Data compiled from multiple sources. Slight variations in chemical shifts may be observed due to differences in experimental conditions.

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules. Enantiomers produce mirror-image CD spectra. The experimental CD spectrum of (7R)-**Pyranonigrin A** shows a specific pattern of positive and negative Cotton effects. It is expected that (7S)-**Pyranonigrin A** would exhibit an inverted spectrum. For instance, in a related compound, pyranoviolin A, the absolute configuration was determined by comparing the experimental CD spectrum with the calculated spectra for the (7R) and (7S) enantiomers[3].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is employed for the complete structural assignment of **Pyranonigrin A**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD).
- Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

- Purpose: To identify the number of unique protons, their chemical environment, and their coupling interactions.
- Typical Parameters:
 - Spectrometer: 400 MHz or higher
 - Pulse Program: Standard single-pulse (zg30 or similar)
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-5 seconds
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.

3. ^{13}C NMR Spectroscopy:

- Purpose: To identify the number of unique carbons and their chemical type (e.g., C, CH, CH_2 , CH_3).
- Typical Parameters:
 - Spectrometer: 100 MHz or higher
 - Pulse Program: Proton-decoupled (zgpg30 or similar)

- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2-5 seconds
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Spectral Width: 0-200 ppm.

4. 2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ^1H - ^{13}C correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

Circular Dichroism (CD) Spectroscopy

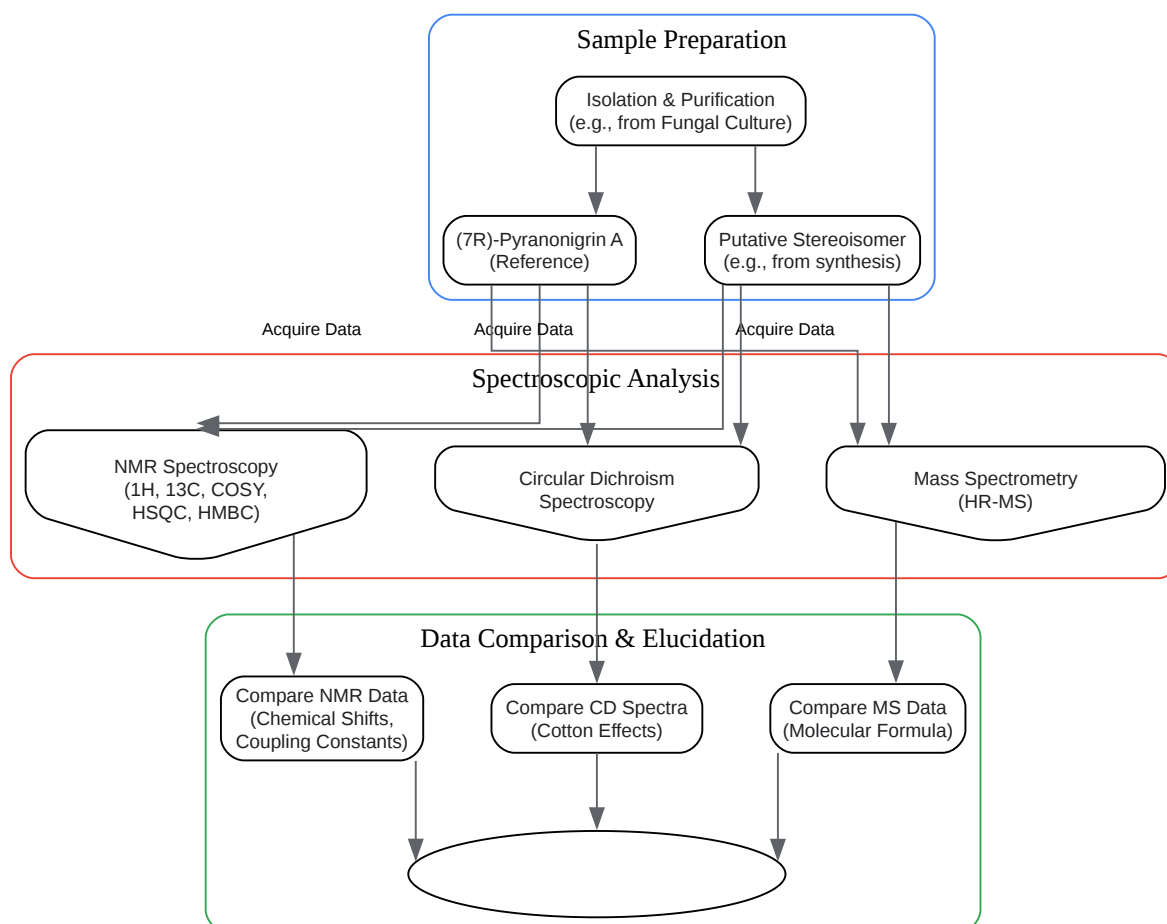
CD spectroscopy is essential for determining the absolute stereochemistry of chiral molecules like **Pyranonigrin A**.

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that does not absorb in the wavelength range of interest.
 - The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the λ_{max} .
 - Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 cm for UV-Vis, 0.1 cm for far-UV).
- Data Acquisition:
 - Record a baseline spectrum of the solvent alone.

- Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
- Subtract the solvent baseline from the sample spectrum.
- The data is typically plotted as molar ellipticity $[\theta]$ versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a known compound like (7R)-**Pyranonigrin A** with a potential stereoisomer.



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A workflow for the spectroscopic comparison of **Pyranonigrin A** stereoisomers.

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